molecular formula C14H22N4O2 B12535200 N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide CAS No. 819883-45-9

N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide

Cat. No.: B12535200
CAS No.: 819883-45-9
M. Wt: 278.35 g/mol
InChI Key: LZGDFXNQCRPBGZ-UHFFFAOYSA-N
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Description

N¹,N³-Bis(3-aminopropyl)benzene-1,3-dicarboxamide is a symmetric aromatic dicarboxamide derivative featuring two 3-aminopropyl substituents on the benzene ring’s 1 and 3 positions. Its structural versatility makes it relevant in materials science, catalysis, and pharmaceutical research .

Properties

CAS No.

819883-45-9

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

1-N,3-N-bis(3-aminopropyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C14H22N4O2/c15-6-2-8-17-13(19)11-4-1-5-12(10-11)14(20)18-9-3-7-16/h1,4-5,10H,2-3,6-9,15-16H2,(H,17,19)(H,18,20)

InChI Key

LZGDFXNQCRPBGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCCN)C(=O)NCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-aminopropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of N1,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Research Findings

Physicochemical Properties

  • Solubility: Aminopropyl derivatives exhibit higher aqueous solubility than sulfonamides due to protonatable amines. Cyano derivatives are less soluble in water but stable in organic solvents .
  • Thermal Stability : Sulfonamides (e.g., bromophenyl derivatives) show higher thermal stability (melting points >300°C) than carboxamides, attributed to stronger intermolecular forces .

Biological Activity

N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C15_{15}H22_{22}N4_{4}O4_{4}
  • Molecular Weight: 306.36 g/mol
  • CAS Number: 1000270-09-6

The compound contains two amine groups and two carboxamide functionalities, which contribute to its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluating a series of N-acyl diamines found that compounds similar to this structure showed good to moderate antifungal activity against various pathogens. Specifically, the Minimum Inhibitory Concentration (MIC) values were reported in the range of 1 to 16 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMIC (µg/mL)Activity Type
6b16Antifungal
5a1Gram-positive bacteria
5b16Gram-positive bacteria

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown promise as an antiproliferative agent. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antifungal Activity : A comparative study highlighted that compounds derived from diamines exhibited antifungal activity comparable to established antifungal agents like chloramphenicol .
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of related compounds against clinical isolates of MRSA, confirming their effectiveness in inhibiting bacterial growth .
  • Pharmacokinetic Studies : The pharmacokinetic profiles of similar amine-containing compounds have been assessed using computational models, suggesting favorable absorption and distribution characteristics for this compound .

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